molecular formula C4H11NO3.C4H4O4<br>C8H15NO7 B14158569 2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid CAS No. 183432-40-8

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid

Cat. No.: B14158569
CAS No.: 183432-40-8
M. Wt: 237.21 g/mol
InChI Key: HTMWOUBCEZXSHN-WLHGVMLRSA-N
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Description

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid is a compound that combines two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, and (E)-but-2-enedioic acid, also known as fumaric acid. Tris is widely used in biochemistry and molecular biology as a buffering agent, while fumaric acid is an important intermediate in the citric acid cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

For (E)-but-2-enedioic acid, industrial production often involves the catalytic isomerization of maleic acid or maleic anhydride. This process is typically conducted in the presence of a catalyst such as a palladium complex .

Industrial Production Methods

In industrial settings, the production of Tris involves large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed and purified. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Tris, such as tris(hydroxymethyl)aminomethane hydrochloride and other substituted amines .

Scientific Research Applications

2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol primarily involves its role as a buffer. It maintains the pH of solutions within a narrow range, which is crucial for various biochemical processes. The buffering action is due to the presence of both amine and hydroxyl groups, which can donate or accept protons, thereby stabilizing the pH .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.

    Trimethylolmethane: Similar but lacks the amino group.

Uniqueness

2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amine and hydroxyl groups, which provide it with excellent buffering capacity and versatility in various chemical reactions and applications .

Properties

CAS No.

183432-40-8

Molecular Formula

C4H11NO3.C4H4O4
C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid

InChI

InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HTMWOUBCEZXSHN-WLHGVMLRSA-N

Isomeric SMILES

C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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